Lipophilicity Modulation: Intermediate XLogP3 Balances Polarity Between Mono-Fluoro and Mono-Hydroxy Analogs
5-Fluoro-6-hydroxy-4(3H)-quinazolinone exhibits a computed XLogP3-AA of 0.5, positioning it at an intermediate lipophilicity between the more polar non-fluorinated 6-hydroxy-4(3H)-quinazolinone (XLogP3 = 0.4) and the more lipophilic mono-fluorinated analogs 5-fluoro-4(3H)-quinazolinone and 6-fluoroquinazolin-4(3H)-one (both XLogP3 = 0.8) [1][2]. The fluorine atom contributes a calculated ΔXLogP3 of +0.1 relative to the non-fluorinated 6-hydroxy scaffold, while the additional hydroxyl group reduces the lipophilicity by 0.3 log units compared to mono-fluoro analogs that lack this polar handle [1][2]. This balanced lipophilicity profile avoids both the excessive hydrophilicity that can limit membrane permeability and the excessive lipophilicity associated with poor solubility and higher promiscuity risks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | 6-Hydroxy-4(3H)-quinazolinone: XLogP3 = 0.4; 5-Fluoro-4(3H)-quinazolinone: XLogP3 = 0.8; 6-Fluoroquinazolin-4(3H)-one: XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 6-hydroxy analog; ΔXLogP3 = −0.3 vs. 5-fluoro and 6-fluoro analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14); standardized computational prediction across all compounds |
Why This Matters
An XLogP3 of 0.5 falls within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five, whereas XLogP3 of 0.8 for mono-fluoro analogs approaches the lower boundary and may require further structural optimization—a consideration for fragment growing and lead optimization procurement.
- [1] PubChem Compound Summary CID 146448705. 5-Fluoro-6-hydroxyquinazolin-4(3H)-one: Computed Properties Table (XLogP3-AA = 0.5). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summaries: CID 135489577 (6-Hydroxy-4(3H)-quinazolinone, XLogP3 = 0.4); CID 135495930 (5-Fluoroquinazolin-4-ol, XLogP3 = 0.8); CID 135480520 (6-Fluoroquinazolin-4-ol, XLogP3 = 0.8). Computed Properties. National Center for Biotechnology Information. View Source
